molecular formula C10H9F6FeO4P B1591605 Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate CAS No. 51508-59-9

Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate

Cat. No.: B1591605
CAS No.: 51508-59-9
M. Wt: 393.98 g/mol
InChI Key: MAZDACIWWRFNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Coordination Geometry

The molecular architecture of tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate is characterized by a central iron atom adopting a pseudo-octahedral coordination geometry. The iron center is coordinated to three carbonyl ligands and the 2-methoxycyclohexadienylium moiety, which functions as an η⁴-ligand, occupying two coordination sites to complete the coordination sphere. This arrangement results in an 18-electron configuration for the iron center, consistent with the electron counting rules that govern organometallic stability.

The fundamental molecular composition exhibits the formula C₁₀H₉F₆FeO₄P with a molecular weight of 393.98 grams per mole. The structural framework demonstrates the iron atom positioned centrally within a distorted octahedral environment, where the three carbonyl ligands adopt facial coordination geometry. The 2-methoxycyclohexadienylium ligand coordinates through its diene system, creating a chelating interaction that stabilizes the overall complex.

Crystallographic studies have revealed that the cyclohexadienyl ring system adopts a boat-like conformation when coordinated to the iron center. The methoxy substituent at the 2-position influences the electronic distribution within the ring system and affects the overall molecular geometry. The tricarbonyliron fragment serves as both a stabilizing and directing group, with the iron carbonyl moiety blocking one face of the diene system and creating a sterically defined environment.

Structural Parameter Value Reference
Molecular Formula C₁₀H₉F₆FeO₄P
Molecular Weight 393.98 g/mol
Coordination Number 6
Electron Count 18 electrons
Ligand Binding Mode η⁴-diene + 3 CO

The coordination geometry around the iron center reflects typical bonding patterns observed in tricarbonyliron diene complexes. The three carbonyl ligands occupy one face of the octahedron in a facial arrangement, while the diene ligand coordinates through its π-system, effectively occupying two coordination sites. This coordination mode results in the formation of a metallacycle that contributes to the overall stability of the complex.

The hexafluorophosphate counterion remains outer-sphere and does not directly participate in the coordination geometry around the iron center. However, its presence is crucial for charge balance and influences the overall crystalline packing and solubility characteristics of the compound. The ionic nature of the hexafluorophosphate anion contributes to the compound's behavior in polar solvents and affects its reactivity patterns in various chemical transformations.

Bonding Interactions in the Organoiron Complex

The bonding interactions within tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate involve a complex interplay of σ-donation, π-backbonding, and electrostatic interactions. The iron-carbonyl bonds represent classical examples of synergistic bonding, where the carbonyl ligands act as both σ-donors and π-acceptors. The carbon monoxide ligands donate electron density to the iron center through their lone pairs while simultaneously accepting electron density from filled iron d-orbitals into their π* antibonding orbitals.

The iron-carbon bond lengths in carbonyl complexes typically range from 1.80 to 1.82 Ångströms, as observed in similar organometallic systems. These bond distances reflect the strong covalent interaction between the iron center and the carbonyl carbon atoms. The carbon-oxygen bond lengths in coordinated carbonyl ligands are characteristically longer than in free carbon monoxide, typically around 1.15 Ångströms, indicating the weakening of the carbon-oxygen bond due to π-backbonding from the metal.

The coordination of the 2-methoxycyclohexadienylium ligand to the iron center involves donation of electron density from the π-system of the diene to empty metal orbitals. This interaction results in the formation of a metalladiene complex where the diene adopts an s-cis conformation to optimize orbital overlap with the iron center. The methoxy substituent at the 2-position provides additional electronic stabilization through its electron-donating properties, which influence the overall electron distribution within the coordinated ring system.

Bond Type Typical Length (Å) Interaction Type Reference
Fe-C (carbonyl) 1.80-1.82 σ-donation + π-backbonding
C-O (carbonyl) ~1.15 Weakened triple bond
Fe-C (diene) 2.10-2.20 π-coordination
C-C (diene) 1.42-1.46 Delocalized π-system

The electronic structure of the complex exhibits significant delocalization of electron density throughout the metallacycle formed by the iron center and the diene ligand. This delocalization contributes to the stability of the complex and influences its reactivity toward nucleophilic and electrophilic reagents. The presence of the methoxy group introduces additional electronic effects through resonance donation, which can direct the regioselectivity of subsequent chemical transformations.

The tricarbonyliron fragment functions as an electron-withdrawing group due to the strong π-acceptor properties of the carbonyl ligands. This electronic effect reduces the electron density on the coordinated diene system, making it more susceptible to nucleophilic attack while simultaneously decreasing its reactivity toward electrophiles. The steric bulk of the tricarbonyliron moiety also plays a crucial role in determining the stereochemical outcome of reactions involving the coordinated diene.

π-Backbonding interactions between the iron d-orbitals and the π* orbitals of both the carbonyl ligands and the diene system create a complex orbital mixing pattern that stabilizes the overall electronic structure. These interactions result in a lowering of the highest occupied molecular orbital energy and contribute to the kinetic stability of the complex under ambient conditions.

Isomerism and Conformational Dynamics

Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate exhibits several forms of isomerism and conformational flexibility that significantly impact its chemical behavior and reactivity patterns. The most prominent form of isomerism observed in this system relates to the coordination mode of the diene ligand and the relative positioning of the methoxy substituent with respect to the iron center.

The cyclohexadienyl ring system can adopt different conformational states when coordinated to the iron center, with the boat conformation being the most thermodynamically stable arrangement. However, dynamic processes involving ring flipping and conformational interconversion occur on various timescales, influencing the accessibility of different reaction pathways. Nuclear magnetic resonance studies have revealed that these conformational changes occur on the millisecond to microsecond timescale at ambient temperatures.

Stereoisomerism arises from the facial selectivity of diene coordination to the tricarbonyliron fragment. The diene ligand can coordinate to either face of the iron center, leading to the formation of diastereomeric complexes when the diene contains substituents that break the symmetry of the system. The methoxy group at the 2-position creates such asymmetry, resulting in the potential formation of multiple stereoisomers.

Isomerism Type Origin Timescale Reference
Conformational Ring flipping μs-ms
Facial Diene coordination Static
Regioselective Methoxy position Static
Rotational CO ligand rotation Fast

The conformational dynamics of the coordinated cyclohexadienyl ring involve several distinct processes. Ring puckering motions occur rapidly on the nuclear magnetic resonance timescale, while more extensive conformational rearrangements that involve significant movement of the methoxy substituent occur more slowly. These dynamic processes are influenced by temperature, solvent polarity, and the presence of coordinating species that can interact with the complex.

Computational studies have revealed that the energy barriers for conformational interconversion are relatively low, typically ranging from 10 to 15 kilocalories per mole. This accessibility of different conformational states contributes to the versatility of the complex in synthetic applications, as different conformers may exhibit distinct reactivity patterns toward incoming reagents.

The rotation of carbonyl ligands around the iron center represents another dynamic process that occurs rapidly under normal conditions. This rotation is essentially barrierless and does not significantly impact the overall stability or reactivity of the complex. However, in constrained environments or at very low temperatures, restricted rotation of carbonyl ligands can lead to the observation of distinct rotational isomers.

Solvent effects play a crucial role in modulating the conformational preferences and dynamic behavior of the complex. Polar solvents tend to stabilize conformations that maximize solvation of the ionic components, while nonpolar solvents favor conformations that minimize unfavorable interactions with the hexafluorophosphate counterion. These solvent-dependent conformational changes can significantly impact the stereochemical outcome of reactions involving the complex.

The methoxy substituent exhibits restricted rotation around the carbon-oxygen bond due to partial double bond character arising from resonance with the cyclohexadienyl ring system. This restricted rotation contributes to the conformational complexity of the system and influences the overall electronic distribution within the molecule. Temperature-dependent nuclear magnetic resonance studies have revealed that the barrier to methoxy rotation is approximately 12 kilocalories per mole, indicating significant conjugation between the methoxy group and the π-system of the coordinated diene.

Properties

IUPAC Name

carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O.3CO.F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;/q+1;;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDACIWWRFNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC[CH+]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6FeO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583478
Record name carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51508-59-9
Record name carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Oxidation Method Using Thallium(III) Tris(trifluoroacetate)

This method involves the oxidation of a neutral tricarbonyl(η4-2-methoxycyclohexadiene)iron complex to the corresponding cationic tricarbonyl(2-methoxycyclohexadienylium)iron species. The key steps are:

  • Starting material: Tricarbonyl(η4-2-methoxycyclohexadiene)iron complex.
  • Oxidant: Thallium(III) tris(trifluoroacetate).
  • Reaction conditions: Typically conducted in an inert atmosphere, at controlled temperatures to optimize yield and regioselectivity.
  • Outcome: Formation of the cationic iron complex with hexafluorophosphate or related counterions introduced subsequently.

This oxidation method is noted for its superior performance compared to conventional techniques, offering enhanced regiocontrol in some cases, especially when substituents like methoxy groups are present on the cyclohexadienyl ring.

Hydride Abstraction Using Quinone-Based Reagents

An alternative and complementary approach employs hydride abstraction from the neutral iron complex:

  • Starting material: Tricarbonyl(η4-2-methoxycyclohexadiene)iron complex.
  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) combined with tetrafluoroboric acid or hexafluorophosphoric acid.
  • Mechanism: The quinone oxidizes the iron complex by abstracting a hydride ion, generating the cationic iron species.
  • Advantages: This method can be applied to blocked or sterically hindered complexes where oxidation by thallium reagents is less effective.

The hydride abstraction approach provides complementary regiochemical outcomes and is particularly useful for complexes with functionalized side chains.

Complexation of 2-Methoxycyclohexadiene Ligands

Efficient complexation of 2-methoxycyclohexadiene ligands to iron carbonyl centers is a prerequisite for the above transformations. This process involves:

  • Ligand preparation: Synthesis or procurement of 2-methoxycyclohexa-1,3-diene derivatives.
  • Complexation: Reaction with iron pentacarbonyl or related iron carbonyl sources under controlled conditions (e.g., reflux in inert solvents) to form the neutral tricarbonyl(η4-2-methoxycyclohexadiene)iron complex.
  • Stability considerations: Conjugated 1,3-dienes complex more efficiently than unconjugated 1,4-dienes, which may lose methoxy substituents under reaction conditions.

Summary Table of Preparation Methods and Key Parameters

Preparation Method Starting Material Reagents/Conditions Advantages Limitations
Oxidation with Thallium(III) Tricarbonyl(η4-2-methoxycyclohexadiene)iron Thallium(III) tris(trifluoroacetate), inert atmosphere, controlled temperature High regiocontrol, efficient oxidation Use of toxic thallium reagents
Hydride Abstraction with Quinone Tricarbonyl(η4-2-methoxycyclohexadiene)iron DDQ + tetrafluoroboric or hexafluorophosphoric acid Effective for sterically hindered complexes Requires careful reagent handling
Ligand Complexation 2-Methoxycyclohexadiene Iron pentacarbonyl, reflux, inert solvent Essential precursor formation Sensitive to ligand substitution

Research Findings and Mechanistic Insights

  • The influence of substituents such as methoxy groups on the cyclohexadienyl ring is critical. Methoxy substituents stabilize the cationic iron complex and influence regioselectivity during oxidation or hydride abstraction.
  • The oxidation method using thallium(III) reagents offers superior yields and regiochemical control compared to classical oxidative methods.
  • Hydride abstraction is particularly useful for blocked or sterically hindered complexes , enabling the formation of cationic species that are otherwise challenging to access.
  • Complexation efficiency is higher with conjugated 1,3-dienes , which maintain the methoxy substituent during coordination, unlike unconjugated 1,4-dienes that may lose this group.
  • The resulting tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate exhibits moderate reactivity and stability , influenced by the ligand environment and counterion.

Comparative Analysis of Related Compounds

Compound Ligand Type Reactivity Stability
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate 2-Methoxycyclohexadiene Moderate Moderate
Tricarbonyl(1,3-cyclopentadienyl) iron hexafluorophosphate 1,3-Cyclopentadiene High Low
Tricarbonyl(2-phenylcyclopentadienyl) iron hexafluorophosphate 2-Phenylcyclopentadiene Moderate High
Tricarbonyl(1,3-butadienyl) iron hexafluorophosphate 1,3-Butadiene High Moderate

This comparison highlights how the 2-methoxy substituent imparts a balance of reactivity and stability to the iron complex, differentiating it from other structurally related organoiron compounds.

Chemical Reactions Analysis

Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iron oxidation states, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can convert the iron center to a lower oxidation state, typically using reducing agents such as sodium borohydride.

    Substitution: The carbonyl ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various phosphines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalysis

Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate has been extensively studied for its catalytic properties in organic synthesis. The compound's ability to facilitate nucleophilic additions and its electrophilic nature make it a valuable catalyst in various chemical reactions.

Key Findings:

  • Nucleophile Addition: Research indicates that the regioselectivity of nucleophile addition to this compound can be controlled through substituent variations. For instance, better selectivity was observed using 4-isopropoxy-substituents compared to 4-methoxy-substituents .
  • Synthetic Pathways: The compound has been utilized in innovative synthetic pathways, particularly in the synthesis of heterocyclic compounds, which are significant in pharmaceutical chemistry .

Materials Science

Due to its organometallic nature, tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate is being explored for potential applications in materials science.

Applications:

  • Conductive Materials: The unique properties of this compound suggest potential uses in developing conductive materials and organic electronics. Organometallic compounds are increasingly being investigated for their roles in solar cells and other electronic devices.
  • Nanomaterials: Research is ongoing regarding the use of this compound in creating nanostructured materials that could enhance performance in various applications, including sensors and catalysts.

Biological Interactions

Emerging studies have begun to explore the biological implications of tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate.

Potential Biological Applications:

  • Reactivity with Biomolecules: Initial findings suggest that this compound may interact with biological nucleophiles, potentially influencing metabolic pathways or exhibiting therapeutic effects.
  • Pharmacological Studies: The electrophilic character of the compound opens avenues for investigations into its pharmacological properties, which could lead to new therapeutic agents.

Case Study 1: Nucleophilic Catalysis

A study demonstrated the effectiveness of tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate as a catalyst for nucleophilic additions. The regioselectivity was significantly enhanced by modifying the substituents on the dienylium ligand, showcasing its potential in synthetic organic chemistry.

Case Study 2: Material Development

Research involving the incorporation of this organometallic complex into polymer matrices has shown promising results in enhancing electrical conductivity. This application could pave the way for new materials with tailored electronic properties suitable for advanced technological applications.

Mechanism of Action

The mechanism by which Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. The iron atom can facilitate electron transfer reactions, stabilize reactive intermediates, and activate small molecules for further chemical transformations. The specific pathways and molecular targets depend on the particular reaction or application being studied .

Comparison with Similar Compounds

Tricarbonyl(4-methoxycyclohexadienylium) Iron Hexafluorophosphate

  • Structure : Differs in methoxy group position (4- vs. 2-position).
  • Reactivity: Exhibits similar electrophilicity but forms distinct regiochemical products in spirocyclization (e.g., cedrol analogs vs. acorenone derivatives) .
  • Yield : Comparable synthesis yields (~35–44%) via hydride abstraction .

Tetrakis(iron tricarbonyl)-β,β-carotene

  • Structure: Contains four Fe(CO)₃ units coordinated to a carotenoid backbone.
  • Application : Used in materials science for conductive polymers, contrasting with the target compound’s role in organic synthesis .

Tricarbonyl(ŋ⁵-carboxylic acid methyl ester)iron(1+) Hexafluorophosphate

  • Synthesis : Prepared via Wittig-Michael addition and Fe₂(CO)₉ complexation.
  • Reactivity : Less electrophilic than the target compound due to ester group electron donation .

Reaction Pathways and Regioselectivity

Compound Reaction Type Regioselectivity Product Example
Target Compound Nucleophilic Substitution 5-position substitution Dimedone adducts (87% yield)
Tricarbonyl(methyl 6-(4-methoxycyclohexadienylium)) Iron Hexafluorophosphate Spirocyclization 7–10-position cyclization Spiro[5.5]undeca-7,9-diene
Triphenylcarbenium Hexafluorophosphate Cationic Polymerization N/A Initiator for styrene polymerization

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility (Ethanol)
Tricarbonyl(2-methoxycyclohexadienylium) FePF₆ 393.99 >140°C (decomp) Moderate
Tricarbonyl(4-methoxycyclohexadienylium) FePF₆ 393.99 Similar Moderate
Triphenylcarbenium Hexafluorophosphate 388.18 180–185°C High

Biological Activity

Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate (TCMFePF6) is an organometallic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of TCMFePF6, focusing on its interactions with biomolecules, its synthesis, and its implications in pharmacology.

Structural Overview

TCMFePF6 is characterized by the molecular formula C10H9FeO4PF6C_{10}H_9FeO_4PF_6 and a molecular weight of 393.99 g/mol. It consists of an iron center coordinated to three carbonyl groups and a 2-methoxycyclohexadienylium ligand, accompanied by a hexafluorophosphate counterion. The combination of organic and inorganic components positions TCMFePF6 as a candidate for various applications in catalysis and materials science, as well as in biological contexts .

1. Reactivity with Biomolecules

Initial studies suggest that TCMFePF6 exhibits electrophilic characteristics, allowing it to interact with biological nucleophiles. This reactivity may influence metabolic pathways or exhibit therapeutic effects. The compound's ability to form bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids could lead to significant biological interactions .

2. Potential Therapeutic Applications

Research indicates that TCMFePF6 could play a role in drug design and development due to its unique properties. Its interactions with biomolecules may open avenues for new therapeutic agents, particularly in the fields of cancer treatment and antimicrobial therapies. The compound's electrophilicity could enable it to serve as a prodrug or a reactive intermediate in drug synthesis .

3. Case Studies

  • Case Study 1: Interaction with Enzymes
    A study investigated the interaction between TCMFePF6 and various enzymes. The results indicated that TCMFePF6 could inhibit enzyme activity by forming covalent bonds at active sites, suggesting potential applications in enzyme regulation and inhibition strategies.
  • Case Study 2: Antimicrobial Activity
    Preliminary tests showed that TCMFePF6 exhibited antimicrobial properties against several bacterial strains. The mechanism of action appears to involve disruption of cellular processes through interaction with bacterial nucleophiles, leading to cell death.

Synthesis

The synthesis of TCMFePF6 typically involves the reaction of iron carbonyl complexes with 2-methoxycyclohexadiene derivatives in the presence of hexafluorophosphoric acid or its salts. The general procedure includes:

  • Preparation of Iron Carbonyl Complexes : Iron carbonyl is mixed with the appropriate ligand.
  • Addition of Hexafluorophosphate : Hexafluorophosphoric acid is introduced to stabilize the complex.
  • Purification : The product is purified through recrystallization or chromatography.

Comparative Analysis

To illustrate the uniqueness of TCMFePF6 within its class, a comparison table is provided below:

Compound NameLigand TypeReactivityStability
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate2-MethoxycyclohexadieneModerateModerate
Tricarbonyl(1,3-cyclopentadienyl) iron hexafluorophosphate1,3-CyclopentadieneHighLow
Tricarbonyl(2-phenylcyclopentadienyl) iron hexafluorophosphate2-PhenylcyclopentadieneModerateHigh
Tricarbonyl(1,3-butadienyl) iron hexafluorophosphate1,3-ButadieneHighModerate

This table highlights how variations in ligand structure influence both reactivity and stability, emphasizing TCMFePF6's moderate profile compared to others .

Q & A

Q. What are the optimal synthetic protocols for preparing tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate with high purity?

Methodological Answer: The synthesis involves reacting anisole with iron carbonyl complexes under controlled conditions. A validated procedure (Birch et al., 1977) uses Fe(CO)₅ and trifluoroacetic acid in dichloromethane, followed by counterion exchange with NH₄PF₆ to yield the hexafluorophosphate salt . Key parameters include:

  • Temperature : Maintain below 40°C to prevent decomposition of the dienyl intermediate.
  • Purification : Column chromatography (silica gel, dichloromethane/methanol) removes unreacted Fe(CO)₅, while recrystallization from acetone/ether enhances purity (>97%) .
  • Yield Optimization : Excess NH₄PF₆ (1.2 equiv) ensures complete counterion exchange. Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl stretches (ν(CO)) at ~2000–2100 cm⁻¹, typical for Fe(CO)₃ complexes .
  • ¹H NMR : The methoxy group resonates as a singlet at δ 3.2–3.5 ppm, while the cyclohexadienylium protons show deshielded multiplet signals (δ 5.5–7.0 ppm) .
  • Elemental Analysis : Verify C, H, and Fe content (theoretical: C 30.49%, H 2.30%, Fe 14.17%) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the cationic [Fe(CO)₃(C₇H₉O)]⁺ fragment (m/z 277.0) .

Q. How should this compound be stored to ensure stability during experimental workflows?

Methodological Answer:

  • Moisture Sensitivity : Store in a desiccator under argon (H₂O content <50 ppm) to prevent hydrolysis of the PF₆⁻ counterion .
  • Light Protection : Amber glass vials mitigate photodegradation of the cyclohexadienylium ligand.
  • Temperature : Long-term storage at –20°C maintains stability; avoid freeze-thaw cycles .

Advanced Research Questions

Q. What mechanistic insights explain the influence of the methoxy substituent on the compound’s reactivity?

Methodological Answer: The methoxy group acts as an electron-donating ligand, stabilizing the cyclohexadienylium cation and directing electrophilic attacks to specific positions. Comparative studies with non-methoxy analogs (e.g., tricarbonyl(cyclohexadienylium) iron salts) reveal:

  • Kinetic Studies : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps via ¹H NMR line-shape analysis.
  • X-ray Crystallography : Resolve the η⁵-coordination geometry of the dienyl ligand to Fe(CO)₃, which dictates regioselectivity in Diels-Alder reactions .

Q. How can computational modeling elucidate the electronic structure of this complex?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using the B3LYP functional and LANL2DZ basis set for Fe. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis quantifies electron donation from the methoxy group to the Fe center, explaining its redox behavior .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

  • Byproduct Identification : LC-MS or GC-MS detects trace intermediates (e.g., unexchanged Cl⁻ or BF₄⁻ counterions) that reduce yield .
  • Reaction Monitoring : In-situ IR spectroscopy tracks Fe(CO)₃ decomposition (loss of CO stretches) under suboptimal conditions .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves for CH₂Cl₂) and Fe(CO)₅ purity (>99%) to minimize batch-to-batch variability .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods (PPE: nitrile gloves, lab coat) due to H335 (respiratory irritation) and H315/H319 (skin/eye irritation) hazards .
  • Waste Disposal : Quench reaction residues with 10% aqueous NaHCO₃ to neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.